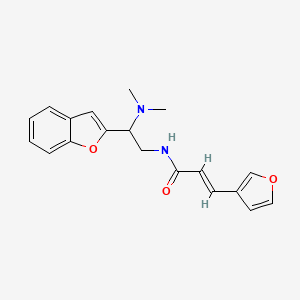![molecular formula C17H17N3O4 B2624983 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034321-33-8](/img/structure/B2624983.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BDP and has been found to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of BDP is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. BDP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. BDP has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BDP has been found to have a wide range of biochemical and physiological effects. BDP has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). BDP has also been found to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using BDP in lab experiments is its broad range of effects. BDP has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile tool for scientific research. However, one of the limitations of using BDP in lab experiments is its potential toxicity. BDP has been found to be toxic to some cell types at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for the use of BDP in scientific research. One potential direction is the development of BDP-based cancer therapies. BDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Another potential direction is the use of BDP in the treatment of neurological disorders. BDP has been found to have neuroprotective effects, which could be useful in the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of BDP and its potential applications in scientific research.
合成方法
The synthesis of BDP involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetaldehyde with 3-(pyrazin-2-yloxy)propan-1-amine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of BDP, which can be purified using various chromatographic techniques.
科学研究应用
BDP has been found to have a wide range of scientific research applications. One of the most significant applications of BDP is in the field of cancer research. BDP has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. BDP has also been found to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various neurological disorders.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(8-12-1-2-14-15(7-12)23-11-22-14)20-6-3-13(10-20)24-16-9-18-4-5-19-16/h1-2,4-5,7,9,13H,3,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBOMUTUOYCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)

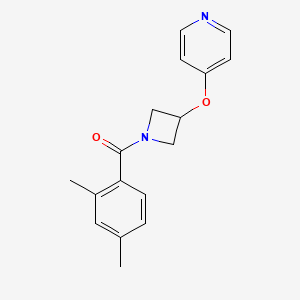

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)
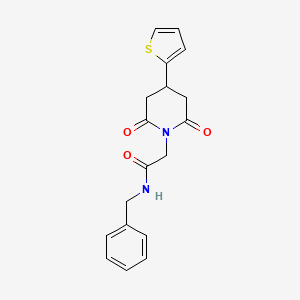
![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)
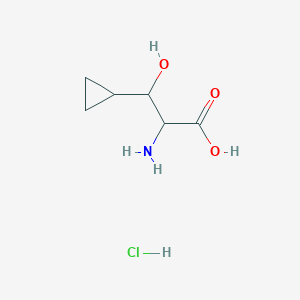
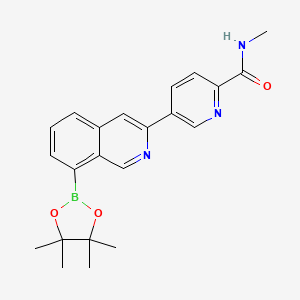
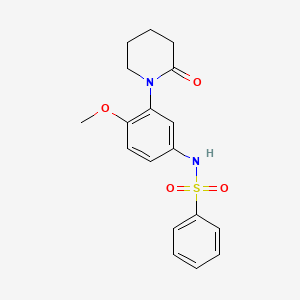
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)

